STING激动剂-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

STING agonist-4 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. STING agonist-4 has shown promise in preclinical studies as a potential therapeutic agent for cancer and infectious diseases by enhancing the body’s immune response against tumors and pathogens .

科学研究应用

STING激动剂-4具有广泛的科学研究应用,包括:

作用机制

STING激动剂-4通过与位于内质网膜上的STING蛋白结合来发挥作用。结合后,STING会发生构象变化,从而激活下游信号通路,包括TBK1-IRF3和NF-κB通路。 这种激活导致I型干扰素和其他促炎细胞因子的产生,从而增强对肿瘤和病原体的免疫反应 .

生化分析

Biochemical Properties

STING Agonist-4 interacts with several enzymes and proteins in biochemical reactions. It aims to activate STING, with cyclic dinucleotides (CDNs) being the most common . The agonists aim to activate STING, while the inhibitors aim to block the enzymatic activity or DNA binding ability of cGAS .

Cellular Effects

STING Agonist-4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, STING Agonist-4 can induce the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of STING Agonist-4 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STING Agonist-4 change over time. It has shown modest efficacy in early phase trials and revealed new mechanistic and technical challenges . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of STING Agonist-4 vary with different dosages in animal models . A single intranasal dose of STING Agonist-4 has shown to protect against pathogenic strains of SARS-CoV-2 in hamsters

Metabolic Pathways

STING Agonist-4 is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . The effects of STING Agonist-4 on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

STING Agonist-4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of STING Agonist-4 and its effects on activity or function are significant. STING is localized on the endoplasmic reticulum where it is positioned to bind CDNs present in the cytosol . Upon binding, STING oligomerizes and recruits TBK1, ultimately leading to activation .

准备方法

合成路线和反应条件

STING激动剂-4的合成通常涉及以下步骤:

起始原料: 合成从市售的起始原料开始,这些原料经过一系列化学反应形成化合物的核心结构。

核心结构的形成: 核心结构通过在受控条件下(如特定的温度和pH值)进行一系列缩合和环化反应形成。

功能化: 然后通过取代反应引入不同的官能团对核心结构进行功能化。此步骤通常需要使用催化剂和特定的试剂来实现所需的修饰。

工业生产方法

在工业环境中,this compound的生产涉及扩大上述合成路线的规模。这需要优化反应条件以确保高产率和纯度。 工业生产还包括严格的质量控制措施,以确保最终产品的一致性和安全性 .

化学反应分析

反应类型

STING激动剂-4经历各种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化态,这可能会改变其生物活性。

还原: 还原反应可以修饰化合物上的官能团,可能增强其稳定性和功效。

常用试剂和条件

氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 通常使用硼氢化钠和氢化铝锂等还原剂。

催化剂: 使用钯碳和氧化铂等催化剂来促进各种反应。

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的this compound的各种衍生物。 这些衍生物通常进行生物活性测试,以确定化合物的最有效和最稳定的形式 .

相似化合物的比较

类似化合物

This compound的独特性

与其他STING激动剂相比,this compound在结构和作用机制方面是独特的。它被设计为对STING蛋白具有更高的效力和特异性,从而导致对STING通路的更强激活。

属性

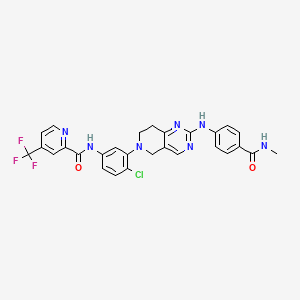

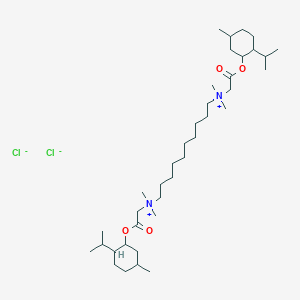

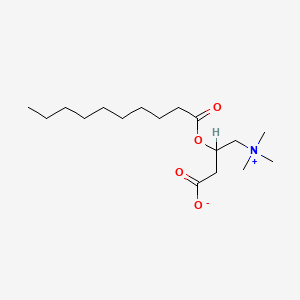

IUPAC Name |

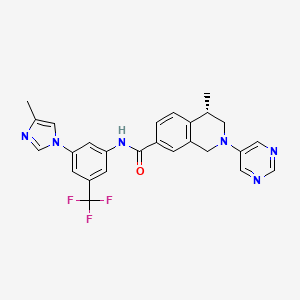

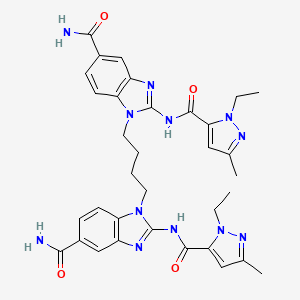

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSAXDKFXTSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。